Sodium (R)-1-phenylethanesulfinate
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Overview
Description
Sodium ®-1-phenylethanesulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of ®-1-phenylethanesulfinic acid and is known for its applications in organic synthesis and various chemical reactions. This compound is particularly valued for its ability to act as a sulfonylating agent, making it a versatile building block in the synthesis of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ®-1-phenylethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ®-1-phenylethanesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting sodium salt is isolated through crystallization.
Industrial Production Methods: In industrial settings, the production of sodium ®-1-phenylethanesulfinate often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as filtration, drying, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium ®-1-phenylethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Sodium ®-1-phenylethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in the synthesis of sulfonamides, sulfones, and other organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium ®-1-phenylethanesulfinate involves its ability to donate the sulfinyl group to various substrates. This donation can occur through nucleophilic attack, where the sulfinyl group is transferred to a nucleophile, resulting in the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the chiral center.
Sodium toluenesulfinate: Contains a methyl group instead of the ethyl group.
Sodium methanesulfinate: Smaller and simpler structure with a single carbon atom.
Uniqueness: Sodium ®-1-phenylethanesulfinate is unique due to its chiral center, which allows for the synthesis of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity and therapeutic efficacy.
Properties
Molecular Formula |
C8H9NaO2S |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;(1R)-1-phenylethanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7(11(9)10)8-5-3-2-4-6-8;/h2-7H,1H3,(H,9,10);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
RPQSTONAXPRRDM-OGFXRTJISA-M |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)S(=O)[O-].[Na+] |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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